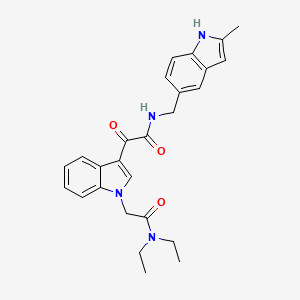

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-4-29(5-2)24(31)16-30-15-21(20-8-6-7-9-23(20)30)25(32)26(33)27-14-18-10-11-22-19(13-18)12-17(3)28-22/h6-13,15,28H,4-5,14,16H2,1-3H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAPRADQZHHNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC4=C(C=C3)NC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Diethylamino Group: This step involves the alkylation of the indole nitrogen with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

Formation of the Amide Bond: The final step involves the coupling of the indole derivative with 2-methyl-1H-indole-5-carboxaldehyde using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-5-yl)methyl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues with Adamantane Substituents

Compound Series 5a–y ():

These derivatives feature an adamantane group at the 2-position of the indole ring and a 2-oxoacetamide moiety. Key findings:

- Compound 5r demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .

Structural Comparison Table

Hydrazinyl-Linked Indole-Acetamide Derivatives

N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides ():

- These compounds incorporate a hydrazine linker between the indole and acetamide groups.

- Exhibit antimicrobial activity, contrasting with the anticancer focus of adamantane derivatives .

- The hydrazinyl group may facilitate hydrogen bonding with microbial targets, while the target compound’s diethylamino group could favor interactions with eukaryotic enzymes .

Methoxy- and Nitro-Substituted Indole Derivatives

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ():

- No biological data reported, but methoxy substituents are common in CNS-active drugs due to blood-brain barrier penetration .

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ():

- The nitro group is strongly electron-withdrawing, which may improve binding to nitroreductase enzymes in cancer cells.

Fluorinated and Heterocyclic Derivatives

2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide ():

- Fluorine substitution improves metabolic stability and bioavailability.

- Pyrazole rings enable additional hydrogen bonding, a feature absent in the target compound .

Dimethylaminoethyl-Substituted Analogues

2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide ():

- Structural similarity to the target compound but with dimethylamino and N,N-dimethyl groups.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?

The compound is synthesized via multi-step reactions involving:

- N-alkylation of indole precursors with diethylaminoethyl groups (e.g., using 2-(diethylamino)ethyl chloride under basic conditions).

- Acylation with oxoacetamide intermediates, requiring precise pH control (e.g., pH 7–8) and catalysts like DMAP to enhance reactivity.

- Purification via column chromatography with dichloromethane/methanol gradients to isolate the final product . Critical conditions include maintaining anhydrous environments for acylation and temperatures below 40°C to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., indole ring protons at δ 7.2–7.8 ppm, diethylaminoethyl groups at δ 3.2–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (458.562 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What initial biological screening approaches are recommended for evaluating therapeutic potential?

- In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays across cellular models?

Contradictions may arise from:

- Cell line variability : Compare results across multiple lines (e.g., adherent vs. suspension cells) and validate with primary cells.

- Assay interference : Use orthogonal methods (e.g., Western blotting for caspase-3 activation alongside viability assays) .

- Dose-response validation : Ensure linearity across concentrations and include controls for non-specific effects (e.g., vehicle-treated cells) .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

- Substituent modification : Synthesize analogs with varied indole substituents (e.g., halogenation at position 5) or altered diethylaminoethyl chains .

- Bioisosteric replacement : Replace the oxoacetamide group with sulfonamide or urea moieties to assess potency changes .

- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .

Q. What methodologies identify the compound’s primary molecular targets in disease pathways?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified target proteins (e.g., Bcl-2 or EGFR) .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for structural optimization .

Q. What computational approaches model interactions between the compound and its targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets .

- Molecular dynamics (MD) simulations : GROMACS simulations to assess binding stability over 100-ns trajectories .

- Free energy perturbation (FEP) : Calculate binding affinity changes for analogs .

Q. How is stability under physiological conditions assessed, and how are degradation products characterized?

- Forced degradation studies : Expose to acidic (pH 3), basic (pH 10), and oxidative (H₂O₂) conditions, followed by LC-MS/MS to identify degradants .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- Isolation of degradants : Use preparative HPLC and characterize via NMR and HRMS .

Q. How are control experiments designed to differentiate specific effects from cytotoxicity?

- Counter-screening : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Pharmacological inhibitors : Co-treat with pathway-specific inhibitors (e.g., Z-VAD-FMK for apoptosis) to confirm mechanisms .

- Gene knockdown : siRNA targeting putative targets (e.g., Bcl-2) to validate on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.